

Cross-Referencing NMR Data of (-)-Carvomenthone: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (-)-Carvomenthone

Cat. No.: B12932112

[Get Quote](#)

For researchers and professionals in drug development and chemical analysis, accurate and reliable spectroscopic data is paramount. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) data for **(-)-Carvomenthone**, cross-referencing literature values to ensure data integrity and facilitate precise structural elucidation.

(-)-Carvomenthone, systematically known as (2S,5S)-2-methyl-5-(propan-2-yl)cyclohexan-1-one, is a saturated monoterpenoid ketone. Its stereochemistry plays a crucial role in its chemical and biological properties, making unambiguous characterization essential. This guide summarizes the reported ^1H and ^{13}C NMR chemical shifts for **(-)-Carvomenthone** and provides a detailed experimental protocol for acquiring high-quality NMR spectra for this compound.

Comparison of ^{13}C NMR Spectral Data

The following table summarizes the available ^{13}C NMR chemical shift data for a closely related isomer, 1,6-dihydrocarvone, which provides a valuable reference point in the absence of a comprehensive dataset for the specific **(-)-Carvomenthone** stereoisomer in readily available databases. The data was reported in CDCl_3 at 25.16 MHz.

Atom Number	Chemical Shift (ppm)
C=O	212.21
C(CH ₃) ₂	147.60
=CH ₂	109.64
CH	47.10
CH	46.90
CH ₂	44.72
CH ₂	34.99
CH ₂	30.85
CH ₃	20.46
CH ₃	14.36

Data sourced from PubChem CID 24473 for 1,6-dihydrocarvone.[\[1\]](#)

Experimental Protocol for NMR Data Acquisition

This section outlines a standard operating procedure for the acquisition of ¹H and ¹³C NMR spectra of **(-)-Carvomenthone**.

1. Sample Preparation:

- Accurately weigh approximately 5-10 mg of purified **(-)-Carvomenthone**.
- Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

- The experiments should be performed on a high-resolution NMR spectrometer, for instance, a 400 MHz instrument or higher.

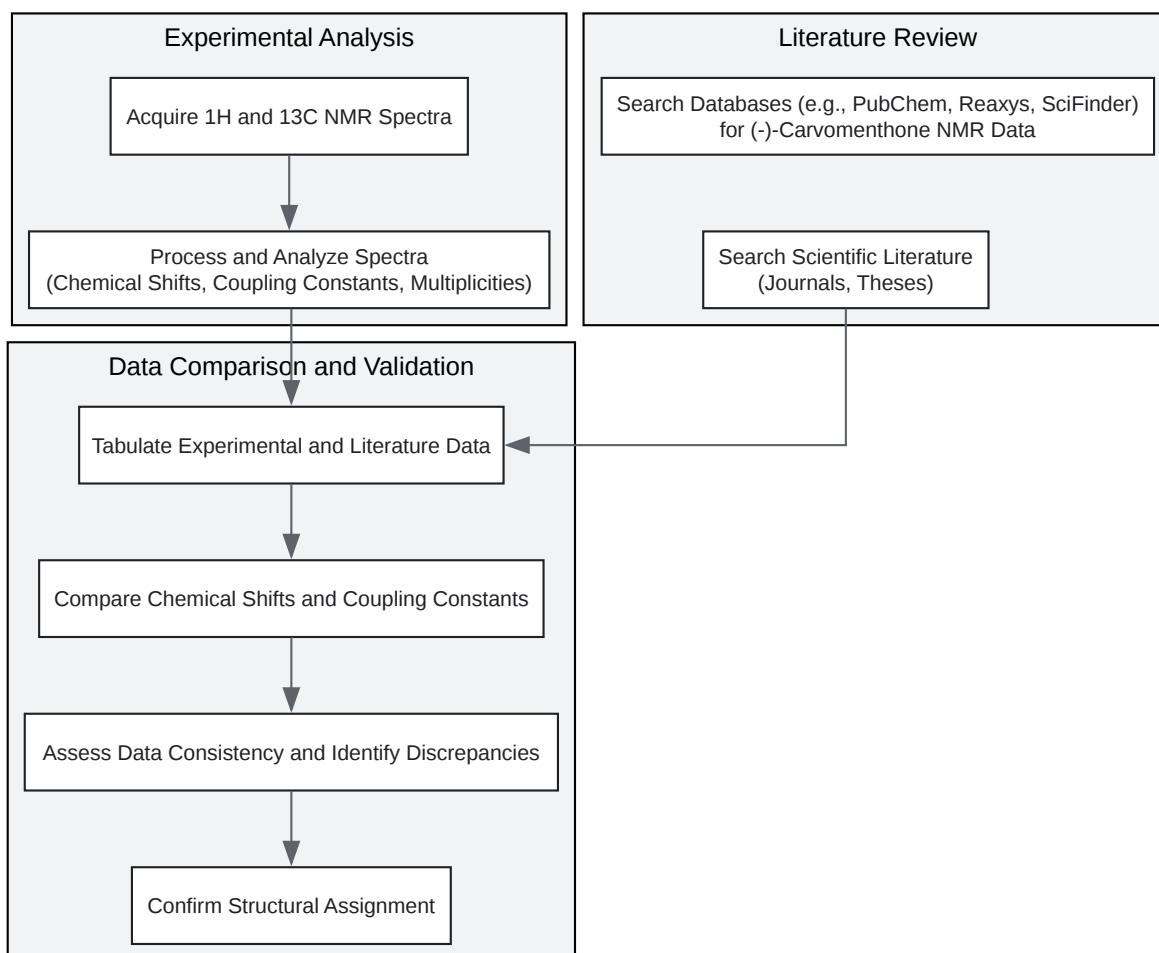
- Tune and match the probe for both ^1H and ^{13}C frequencies.
- Lock the spectrometer on the deuterium signal of the CDCl_3 .
- Shim the magnetic field to achieve optimal resolution and lineshape. A half-height linewidth of <0.5 Hz for the TMS signal in the ^1H spectrum is recommended.

3. ^1H NMR Acquisition Parameters:

- Pulse Program: A standard single-pulse experiment (e.g., ' zg30' on Bruker instruments).
- Spectral Width: Approximately 12-16 ppm.
- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-2 seconds.
- Number of Scans: 8-16 scans, depending on the sample concentration.
- Temperature: 298 K.

4. ^{13}C NMR Acquisition Parameters:

- Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., ' zgpg30' on Bruker instruments).
- Spectral Width: Approximately 200-220 ppm.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 1024 or more, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
- Temperature: 298 K.


5. Data Processing:

- Apply a Fourier transform to the acquired free induction decays (FIDs).
- Phase correct the spectra manually or automatically.
- Perform baseline correction.
- Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for ^1H and the CDCl_3 solvent peak to 77.16 ppm for ^{13}C .
- Integrate the signals in the ^1H spectrum.
- Analyze the multiplicities and coupling constants in the ^1H spectrum.

Logical Workflow for NMR Data Cross-Referencing

The following diagram illustrates the systematic process for cross-referencing experimentally obtained NMR data with literature values.

Workflow for Cross-Referencing NMR Data

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (-)-Carvone [webbook.nist.gov]
- To cite this document: BenchChem. [Cross-Referencing NMR Data of (-)-Carvomenthone: A Comparative Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12932112#cross-referencing-nmr-data-of-carvomenthone-with-literature-values>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com